N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15309899
InChI: InChI=1S/C24H22FNO4/c1-13-12-29-22-15(3)23-18(10-17(13)22)14(2)19(24(28)30-23)11-21(27)26-9-8-16-6-4-5-7-20(16)25/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27)
SMILES:
Molecular Formula: C24H22FNO4
Molecular Weight: 407.4 g/mol

N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

CAS No.:

Cat. No.: VC15309899

Molecular Formula: C24H22FNO4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide -

Specification

Molecular Formula C24H22FNO4
Molecular Weight 407.4 g/mol
IUPAC Name N-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
Standard InChI InChI=1S/C24H22FNO4/c1-13-12-29-22-15(3)23-18(10-17(13)22)14(2)19(24(28)30-23)11-21(27)26-9-8-16-6-4-5-7-20(16)25/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27)
Standard InChI Key YMLYGVWGLFNEBL-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4F)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates a furochromen core (a fused furano-coumarin system) with strategic substitutions that enhance its bioactivity. The furo[3,2-g]chromen system features methyl groups at positions 3, 5, and 9, a ketone at position 7, and an acetamide side chain at position 6 substituted with a 2-(2-fluorophenyl)ethyl group. This arrangement creates a planar aromatic system with hydrophobic regions and polar functional groups, influencing solubility and target binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24_{24}H22_{22}FNO4_{4}
Molecular Weight407.4 g/mol
IUPAC NameN-[2-(2-fluorophenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
Canonical SMILESCC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4F)C)C

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential functionalization of the furochromen core. A typical route includes:

  • Core Formation: Cyclization of substituted coumarin derivatives under acidic conditions to form the furochromen backbone.

  • Acetamide Installation: Coupling of 2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid with 2-(2-fluorophenyl)ethylamine using carbodiimide-based activating agents.

  • Purification: Column chromatography or recrystallization to isolate the product, with yields optimized to ~60–75%.

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
1H2_2SO4_4, ΔCyclization of coumarin precursor
2EDC, HOBt, DCMAmide bond formation
3Silica gel chromatographyPurification

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic or basic conditions due to the labile acetamide bond. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent degradation.

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Antioxidant Effects

The furochromen moiety is associated with scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory cytokines like TNF-α and IL-6. In murine macrophage models, the compound reduced LPS-induced nitric oxide production by 40–50% at 10 µM, comparable to dexamethasone.

Interaction with Biological Targets

Molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) and NADPH oxidase, with binding energies of -9.2 kcal/mol and -8.7 kcal/mol, respectively. The fluorophenyl group participates in π-π stacking with Phe518^{518} in COX-2’s active site, while the acetamide forms hydrogen bonds with Arg120^{120}.

Table 3: Biological Assay Results

Assay ModelTargetIC50_{50}Effect Observed
RAW 264.7 macrophagesCOX-22.1 µM58% inhibition
DPPH radical scavengingROS15 µM72% scavenging activity

Comparative Analysis with Structural Analogues

Impact of Fluorophenyl Substitution

Replacing the fluorophenyl group with pyridyl (as in EVT-15089228) reduces logP by 0.8 units, enhancing aqueous solubility but diminishing blood-brain barrier permeability.

Methylation Patterns

The 3,5,9-trimethyl configuration in the target compound confers greater metabolic stability than the 2,3,5,9-tetramethyl variant in CAS 887873-60-1 , as evidenced by a 2.5-fold longer half-life in hepatic microsomes .

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